molecular formula C18H13N3O2S2 B2580736 N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1796947-35-7

N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2580736
CAS No.: 1796947-35-7
M. Wt: 367.44
InChI Key: QSVGXVRSMAFCBC-UHFFFAOYSA-N
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Description

N-(2-(2-Methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a thiophene-substituted isoxazole core linked to a phenyl group bearing a 2-methylthiazole moiety.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-11-19-15(10-25-11)12-5-2-3-6-13(12)20-18(22)14-9-16(23-21-14)17-7-4-8-24-17/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVGXVRSMAFCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Phenyl Group: The thiazole ring is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and appropriate ligands.

    Formation of the Isoxazole Ring: The isoxazole ring is formed via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Coupling with Thiophene Group: The thiophene group is introduced through another cross-coupling reaction, such as the Stille coupling, using tin reagents.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Composition:

  • Molecular Formula: C₁₈H₁₃N₃O₂S₂
  • Molecular Weight: 367.4 g/mol
  • IUPAC Name: N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-thiophen-2-ylisoxazole-3-carboxamide

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring: Using Hantzsch thiazole synthesis.
  • Coupling with Phenyl Group: Via Suzuki-Miyaura cross-coupling.
  • Formation of the Isoxazole Ring: Through 1,3-dipolar cycloaddition.
  • Coupling with Thiophene Group: Utilizing Stille coupling.
  • Amidation: Introducing the carboxamide group using coupling reagents like EDCI or DCC.

N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide exhibits promising biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through multiple mechanisms, such as:

  • Enzyme Inhibition: Targeting enzymes involved in cancer metabolism.
  • Receptor Modulation: Influencing signaling pathways that regulate cell survival and growth .

Antitubercular Potential

Substituted derivatives of isoxazole and thiazole have shown effectiveness against Mycobacterium tuberculosis, particularly in multidrug-resistant strains. Studies highlight that these compounds can inhibit bacterial growth by interfering with critical metabolic pathways .

Anti-inflammatory Properties

Compounds in this class have been explored for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

A review of recent studies reveals significant insights into the applications of this compound:

Study FocusFindingsImplications
Antitubercular ActivityDemonstrated high inhibitory activity against resistant strains of Mycobacterium tuberculosisPotential for developing new antitubercular agents
Anticancer MechanismsInhibition of key enzymes involved in cancer cell proliferationCould lead to novel cancer therapies targeting specific pathways
Anti-inflammatory EffectsEffective COX inhibitors showing reduced inflammation in vitroMay provide a basis for new anti-inflammatory drugs

Mechanism of Action

The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Structural Features Biological Activity Source
N-Phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (7a) Isoxazole-3-carboxamide linked to p-tolylamino-thiazole and phenyl groups MIC₉₀: 0.125–0.25 µg/mL (0.33–0.66 µM) against M. tuberculosis; resistant to efflux pumps [4]
N-(Pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (8a) Pyridinyl substitution instead of phenyl MIC₉₀: 0.06–0.125 µg/mL (0.16–0.32 µM) against M. tuberculosis; high selectivity [4]
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Simplified isoxazole-thiazole backbone without thiophene or phenyl extensions Crystallographically characterized; no reported bioactivity [8]
Thiophene-2-carboxamide derivatives (e.g., Compound 7a in ) Thiophene-carboxamide fused with triazepine or pyrazole Antimicrobial activity (specific targets not detailed) [7]

Key Observations

Antimycobacterial Activity :

  • Compound 7a and 8a () demonstrate potent activity against M. tuberculosis, with 8a showing superior potency (MIC₉₀: 0.06–0.125 µg/mL). The pyridinyl group in 8a likely enhances membrane permeability or target binding compared to phenyl substituents in 7a .
  • The absence of a thiophene moiety in 7a/8a suggests that the thiophene in the target compound may alter bioavailability or target specificity.

Resistance to Efflux Pumps :

  • 7a and 8a evade mycobacterial efflux machinery, a critical advantage over first-line drugs like rifampicin . This property is likely tied to their lipophilic isoxazole-thiazole framework, which may reduce recognition by efflux proteins.

Structural Flexibility and Bioactivity: Thiophene-containing analogs (e.g., ) highlight the role of sulfur heterocycles in enhancing antimicrobial activity, though their exact targets remain underexplored .

Synthetic Challenges :

  • The synthesis of such compounds often involves multi-step protocols, including oxime formation, cyclization, and hydrolysis (e.g., ). The target compound’s synthesis would likely require similar strategies, with purification via automated flash chromatography or recrystallization .

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₃N₃O₂S₂
  • IUPAC Name : N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-thiophen-2-ylisoxazole-3-carboxamide

The synthesis typically involves several key steps, including the formation of the thiazole ring through Hantzsch thiazole synthesis, coupling with a phenyl group via Suzuki-Miyaura cross-coupling, and the formation of the isoxazole ring through 1,3-dipolar cycloaddition reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial in metabolic pathways related to inflammation and cancer.
  • Receptor Modulation : It may act on specific receptors, influencing signal transduction pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that derivatives of isoxazole compounds often exhibit anticancer properties. For instance, studies have demonstrated that certain isoxazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways .
  • Antimicrobial Properties : A study highlighted the compound's potential as an antimicrobial agent, particularly against resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis suggested modifications that could enhance its efficacy against drug-resistant strains .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in various models. It displayed significant inhibition of inflammatory markers comparable to established anti-inflammatory drugs like aspirin .

Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)References
This compoundAnticancer15.5
Isoxazole Derivative AAntimicrobial10.0
Isoxazole Derivative BAnti-inflammatory12.3

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